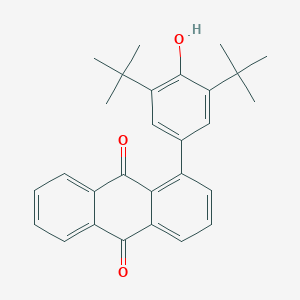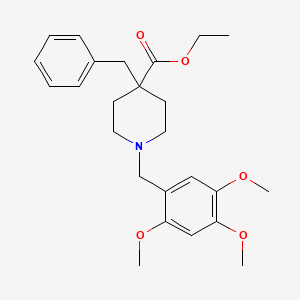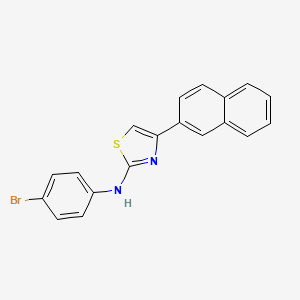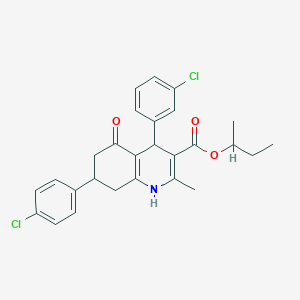![molecular formula C17H12N2O4 B5116036 methyl 2-[2-cyano-2-(4-nitrophenyl)vinyl]benzoate](/img/structure/B5116036.png)
methyl 2-[2-cyano-2-(4-nitrophenyl)vinyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[2-cyano-2-(4-nitrophenyl)vinyl]benzoate, also known as MCNVB, is a chemical compound used in scientific research. It belongs to the class of organic compounds known as benzoic acid esters and is commonly used as a fluorescent probe for detecting biological molecules.
Mechanism of Action
The mechanism of action of methyl 2-[2-cyano-2-(4-nitrophenyl)vinyl]benzoate is based on its ability to bind to specific biological molecules and emit fluorescence upon excitation with light. The fluorescence intensity and wavelength of emission are dependent on the properties of the bound molecule, allowing for the detection of specific targets. The binding of this compound to biological molecules is typically reversible, allowing for repeated measurements over time.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues at the concentrations typically used in research experiments. However, higher concentrations or prolonged exposure may lead to cytotoxicity or other adverse effects.
Advantages and Limitations for Lab Experiments
The main advantages of using methyl 2-[2-cyano-2-(4-nitrophenyl)vinyl]benzoate in lab experiments are its high selectivity and sensitivity for biological molecules, as well as its ability to monitor changes in cellular processes. However, this compound also has some limitations, including its potential cytotoxicity at high concentrations and its limited compatibility with certain experimental conditions.
Future Directions
There are several potential future directions for research involving methyl 2-[2-cyano-2-(4-nitrophenyl)vinyl]benzoate. One area of interest is the development of new fluorescent probes based on the this compound structure with improved properties such as increased selectivity or sensitivity. Another area of research is the application of this compound in live-cell imaging to study dynamic cellular processes in real-time. Additionally, this compound could be used in combination with other imaging techniques such as electron microscopy or mass spectrometry to provide more comprehensive information about biological systems.
Synthesis Methods
The synthesis of methyl 2-[2-cyano-2-(4-nitrophenyl)vinyl]benzoate involves the reaction of 4-nitrobenzaldehyde, malononitrile, and methyl benzoate in the presence of a base and a catalyst. The reaction proceeds through a Knoevenagel condensation reaction, followed by a Michael addition reaction to form the final product. The yield of the reaction is typically around 60-70%, and the purity of the product can be increased through recrystallization.
Scientific Research Applications
Methyl 2-[2-cyano-2-(4-nitrophenyl)vinyl]benzoate is primarily used as a fluorescent probe for detecting biological molecules such as proteins, nucleic acids, and lipids. It has been shown to have high selectivity and sensitivity for these molecules, making it a valuable tool for studying their interactions and functions. This compound can also be used to monitor changes in cellular processes such as apoptosis and oxidative stress.
Properties
IUPAC Name |
methyl 2-[(Z)-2-cyano-2-(4-nitrophenyl)ethenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c1-23-17(20)16-5-3-2-4-13(16)10-14(11-18)12-6-8-15(9-7-12)19(21)22/h2-10H,1H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUSXROUDRWPJF-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1/C=C(\C#N)/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B5115975.png)

![(5-chloro-2-nitrophenyl){3-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]propyl}amine](/img/structure/B5116003.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5116004.png)



![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-1-pyrrolidinecarboxamide](/img/structure/B5116037.png)
![1-[6-(3,4-dimethylphenoxy)hexyl]piperidine](/img/structure/B5116040.png)



